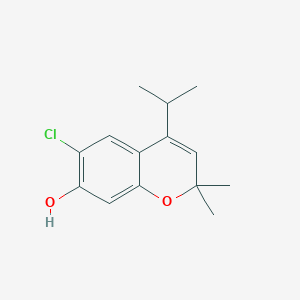![molecular formula C27H33O8Si- B12538288 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate CAS No. 651332-47-7](/img/structure/B12538288.png)
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of acetyloxy, phenyl, and silyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the acetyloxy groups: This step involves the acetylation of 1,3-propanediol to form 1,3-bis(acetyloxy)propan-2-yl.
Attachment of the phenyl groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction.
Incorporation of the silyl group: The silyl group is added using a silylation reaction, often involving tert-butylchlorosilane.
Final assembly: The final compound is assembled through esterification reactions, linking the various functional groups together under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate involves its interaction with molecular targets through its functional groups. The acetyloxy and phenyl groups can participate in hydrogen bonding and π-π interactions, while the silyl group provides steric hindrance and stability. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.
Comparison with Similar Compounds
Similar Compounds
4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate: Similar in structure but with variations in the functional groups.
This compound: Another similar compound with different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
651332-47-7 |
|---|---|
Molecular Formula |
C27H33O8Si- |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-[tert-butyl-[2-(1,3-diacetyloxypropan-2-yl)phenyl]-phenylsilyl]oxy-4-oxobutanoate |
InChI |
InChI=1S/C27H34O8Si/c1-19(28)33-17-21(18-34-20(2)29)23-13-9-10-14-24(23)36(27(3,4)5,22-11-7-6-8-12-22)35-26(32)16-15-25(30)31/h6-14,21H,15-18H2,1-5H3,(H,30,31)/p-1 |
InChI Key |
SIIFEZKZHUCUOK-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)C1=CC=CC=C1[Si](C2=CC=CC=C2)(C(C)(C)C)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


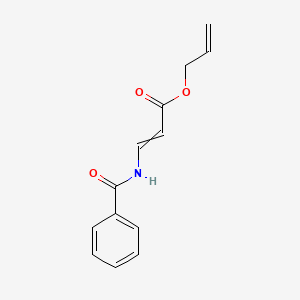

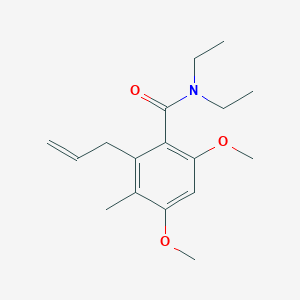
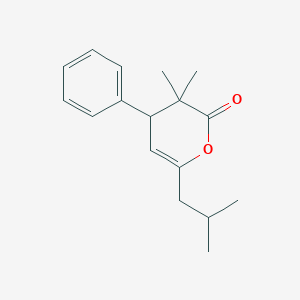
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
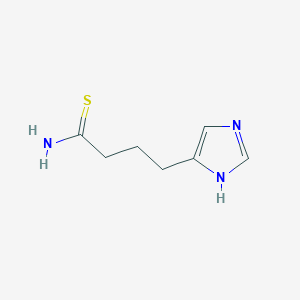

![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
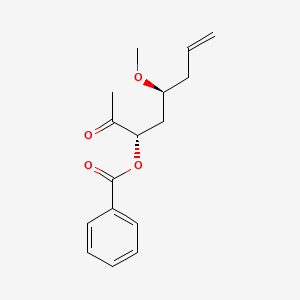
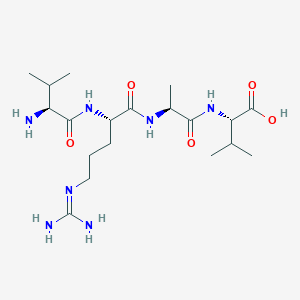
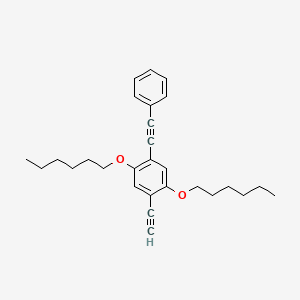
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)
